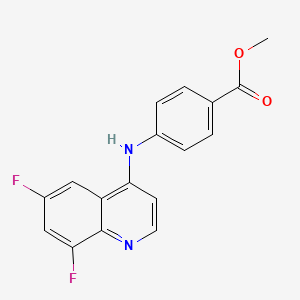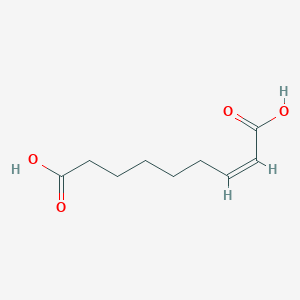
(Z)-2-NonenedioicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Nonenedioic acid is an organic compound with the molecular formula C9H14O4 It is a dicarboxylic acid with a double bond in the cis configuration, which gives it unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
(Z)-2-Nonenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized using potassium permanganate or ozone to yield (Z)-2-Nonenedioic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, (Z)-2-Nonenedioic acid can be produced through the catalytic oxidation of olefins. This process often employs catalysts such as palladium or platinum and requires precise control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Z)-2-Nonenedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters and amides of (Z)-2-Nonenedioic acid.
科学的研究の応用
(Z)-2-Nonenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and plasticizers due to its dicarboxylic nature.
作用機序
The mechanism by which (Z)-2-Nonenedioic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing the synthesis and degradation of other compounds. Its double bond and carboxylic acid groups allow it to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Azelaic Acid: Another dicarboxylic acid with similar applications in industry and medicine.
Sebacic Acid: Used in the production of polymers and as a plasticizer.
Maleic Acid: Known for its use in the production of resins and as a precursor in organic synthesis.
Uniqueness
(Z)-2-Nonenedioic acid is unique due to its cis configuration, which imparts distinct chemical properties compared to its trans isomer. This configuration affects its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications where the cis configuration is advantageous.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
(Z)-non-2-enedioic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4- |
InChIキー |
YIXPUAYMZURQJH-XQRVVYSFSA-N |
異性体SMILES |
C(CC/C=C\C(=O)O)CCC(=O)O |
正規SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


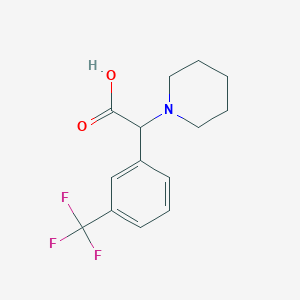

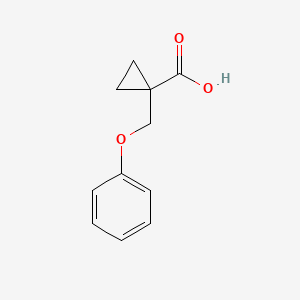
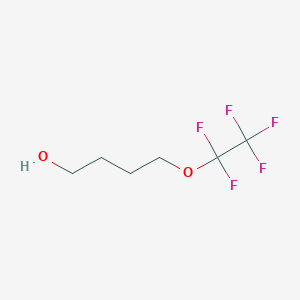
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
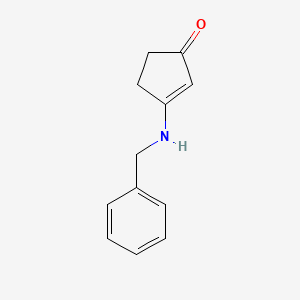
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)
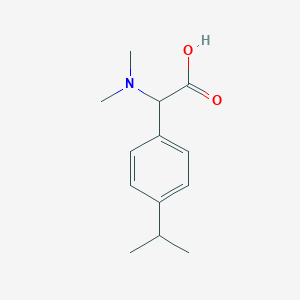

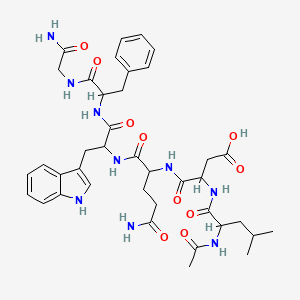
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
